Saroglitazar

Beschreibung

Eigenschaften

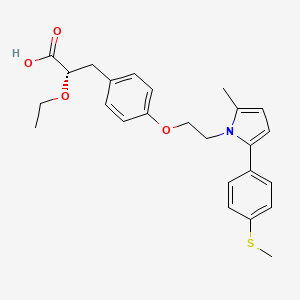

IUPAC Name |

(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4S/c1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWFZSLZNUJVQW-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197819 | |

| Record name | Saroglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495399-09-2 | |

| Record name | Saroglitazar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495399-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saroglitazar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0495399092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saroglitazar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Saroglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAROGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0YMX3S4JD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Saroglitazar's Role in Insulin Sensitization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saroglitazar is a novel dual peroxisome proliferator-activated receptor (PPAR) agonist with a predominant affinity for the PPARα subtype and moderate activity on PPARγ.[1] This dual agonism allows Saroglitazar to address both lipid abnormalities and insulin resistance, the latter being a key feature of type 2 diabetes mellitus and metabolic syndrome.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms, preclinical and clinical evidence, and experimental methodologies related to Saroglitazar's role in insulin sensitization.

Introduction: The Challenge of Insulin Resistance

Insulin resistance is a pathological condition in which cells in the body become less responsive to the effects of insulin, a hormone crucial for regulating glucose and lipid metabolism. This leads to a cascade of metabolic dysregulations, including hyperglycemia, dyslipidemia, and hepatic steatosis. Thiazolidinediones (TZDs) were a class of drugs that primarily targeted PPARγ to improve insulin sensitivity.[3] However, their use has been associated with side effects like weight gain and fluid retention.[1] Saroglitazar, with its unique balanced dual PPARα/γ activity, offers a promising therapeutic alternative by addressing both insulin resistance and dyslipidemia with a potentially favorable side-effect profile.

Mechanism of Action: Dual PPAR Agonism

Saroglitazar's therapeutic effects are rooted in its ability to activate both PPARα and PPARγ, which are nuclear receptors that function as ligand-activated transcription factors. Upon activation, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPARγ-Mediated Insulin Sensitization

The moderate PPARγ agonism of Saroglitazar is central to its insulin-sensitizing effects. Activation of PPARγ in adipose tissue is a key mechanism. This leads to:

-

Enhanced Insulin Signaling: PPARγ activation upregulates the transcription of genes involved in the insulin signaling cascade, leading to improved glucose uptake in peripheral tissues like adipose tissue and skeletal muscle.

-

Adipocyte Differentiation and Lipid Sequestration: It promotes the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes. This helps in sequestering free fatty acids (FFAs) in adipose tissue, preventing their ectopic deposition in the liver and muscles, which is a major contributor to insulin resistance.

-

Regulation of Adipokines: Saroglitazar treatment has been shown to increase the secretion of adiponectin, an insulin-sensitizing hormone, from adipose tissue. It also helps in regulating leptin levels.

-

Anti-inflammatory Effects: PPARγ activation exerts anti-inflammatory effects in adipose tissue by reducing the infiltration of pro-inflammatory M1 macrophages and promoting a shift towards the anti-inflammatory M2 macrophage phenotype. This reduction in chronic low-grade inflammation is crucial for improving insulin sensitivity.

PPARα-Mediated Metabolic Improvements

Saroglitazar's predominant PPARα activity primarily targets lipid metabolism, which indirectly contributes to improved insulin sensitivity. The key effects include:

-

Increased Fatty Acid Oxidation: Activation of PPARα in the liver enhances the β-oxidation of fatty acids in mitochondria and peroxisomes. This reduces the intracellular lipid content (lipotoxicity), which is known to impair insulin signaling.

-

Reduced Triglyceride Synthesis: It leads to a significant reduction in triglyceride synthesis and very low-density lipoprotein (VLDL) secretion from the liver.

-

Downregulation of ApoC-III: Saroglitazar downregulates the expression of Apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase (LPL). This leads to increased clearance of triglyceride-rich lipoproteins from the circulation.

The combined effect of PPARα and PPARγ activation results in a comprehensive improvement of the metabolic profile, addressing both the lipid and glucose components of insulin resistance.

Signaling Pathways

The signaling pathways activated by Saroglitazar are complex and interconnected, ultimately leading to improved insulin sensitivity and lipid metabolism.

References

Saroglitazar's Effect on Gene Expression of PPAR-Responsive Genes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saroglitazar is a novel dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), with a predominant affinity for the alpha (α) subtype and a moderate affinity for the gamma (γ) subtype. This dual agonism allows Saroglitazar to modulate a wide array of genes involved in lipid and glucose metabolism, making it a promising therapeutic agent for metabolic disorders such as diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of Saroglitazar's mechanism of action on PPAR-responsive gene expression, supported by quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. The three main isoforms, PPARα, PPARγ, and PPARβ/δ, play crucial roles in regulating energy homeostasis and metabolic processes.

-

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism.

-

PPARγ is predominantly found in adipose tissue, where it is a master regulator of adipogenesis. It also plays a significant role in enhancing insulin sensitivity and promoting glucose uptake.

Saroglitazar's unique dual agonism provides a synergistic approach to treating metabolic diseases by simultaneously targeting the pathways governed by both PPARα and PPARγ.[1] This guide delves into the molecular mechanisms by which Saroglitazar elicits its therapeutic effects through the modulation of specific PPAR-responsive genes.

Mechanism of Action: A Dual PPARα/γ Agonist

Saroglitazar exerts its effects by binding to and activating both PPARα and PPARγ. Upon activation, the PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.[2]

Saroglitazar exhibits a significantly higher affinity for PPARα compared to PPARγ, with EC50 values of 0.65 pmol/L for human PPARα and 3 nmol/L for human PPARγ.[3][4] This predominant PPARα activity is key to its lipid-lowering effects, while its moderate PPARγ agonism contributes to its insulin-sensitizing properties.[5]

Signaling Pathway of Saroglitazar Action

Saroglitazar binds to and activates PPARα and PPARγ, leading to the formation of heterodimers with RXR, which then regulate target gene expression.

Quantitative Effects on PPAR-Responsive Gene Expression

Preclinical studies have demonstrated Saroglitazar's ability to significantly alter the expression of key genes involved in lipid and glucose metabolism. The following tables summarize the quantitative data on gene expression changes observed in the liver and white adipose tissue (WAT) of db/db mice treated with Saroglitazar (3 mg/kg) for 12 days.

Table 1: Effect of Saroglitazar on Gene Expression in the Liver of db/db Mice

| Gene | Function | Fold Increase in mRNA Levels (vs. Vehicle Control) |

| PPARα Target Genes | ||

| ACOX (Acyl-CoA Oxidase) | Peroxisomal β-oxidation | 2.4 |

| FATP (Fatty Acid Transport Protein) | Fatty acid uptake | 6.8 |

| CD36 (Fatty Acid Translocase) | Fatty acid uptake | 1.7 |

| LPL (Lipoprotein Lipase) | Triglyceride hydrolysis | 2.9 |

| ApoCIII (Apolipoprotein C-III) | Inhibitor of LPL | -3.3 (70% downregulation) |

| PPARγ Target Gene | ||

| CD36 (Fatty Acid Translocase) | Fatty acid uptake | 1.7 |

Table 2: Effect of Saroglitazar on Gene Expression in White Adipose Tissue (WAT) of db/db Mice

| Gene | Function | Fold Increase in mRNA Levels (vs. Vehicle Control) |

| PPARγ Target Genes | ||

| aP2 (Adipocyte Fatty Acid-Binding Protein) | Intracellular fatty acid transport | 3.5 |

| FATP (Fatty Acid Transport Protein) | Fatty acid uptake | 1.9 |

| CD36 (Fatty Acid Translocase) | Fatty acid uptake | 2.6 |

| LPL (Lipoprotein Lipase) | Triglyceride hydrolysis | 3.1 |

| ACRP30 (Adiponectin) | Insulin-sensitizing adipokine | 1.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of Saroglitazar on PPAR-responsive gene expression.

In Vitro PPAR Transactivation Assay

This assay is used to determine the functional potency and selectivity of a compound as a PPAR agonist.

A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPREs. Cells are co-transfected with this reporter construct and an expression vector for the PPAR of interest. In the presence of a PPAR agonist like Saroglitazar, the activated PPAR-RXR heterodimer binds to the PPREs and drives the expression of the reporter gene, leading to a measurable signal (e.g., light emission).

Workflow for a PPAR transactivation assay to determine the agonist activity of Saroglitazar.

-

Cell Culture: Maintain human embryonic kidney (HEK293T) or human hepatoma (HepG2) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection: Seed cells in 24-well plates. Co-transfect with a PPAR expression vector (e.g., pCMV-hPPARα or pCMV-hPPARγ), a PPRE-driven luciferase reporter plasmid (e.g., pGL3-PPRE-luc), and a control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase) using a suitable transfection reagent.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Saroglitazar or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of Saroglitazar concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the changes in mRNA levels of specific PPAR target genes in response to Saroglitazar treatment.

Total RNA is extracted from cells or tissues and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with gene-specific primers in the presence of a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. The amount of fluorescence generated is proportional to the amount of PCR product, allowing for the quantification of the initial amount of target mRNA.

-

RNA Extraction: Isolate total RNA from cells or tissues treated with Saroglitazar or vehicle control using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: Perform real-time PCR using a thermal cycler. A typical reaction mixture includes cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green PCR master mix. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes. Calculate the relative gene expression using the ΔΔCt method.

Western Blotting

Western blotting is used to detect and quantify changes in the protein levels of PPARs or their target gene products.

Proteins are extracted from cells or tissues, separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and then transferred to a membrane. The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The enzyme catalyzes a chemiluminescent reaction, and the resulting light is detected to visualize and quantify the protein.

-

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-PPARγ, anti-CD36) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin, GAPDH).

Conclusion

Saroglitazar's dual PPARα/γ agonism provides a powerful mechanism for modulating the expression of a broad spectrum of genes integral to lipid and glucose homeostasis. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of Saroglitazar and other PPAR modulators. The continued exploration of the intricate gene regulatory networks governed by PPARs will undoubtedly pave the way for novel treatments for a range of metabolic diseases.

References

- 1. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Saroglitazar's Impact on Adiponectin Levels in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saroglitazar, a dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant PPARα and moderate PPARγ activity, has emerged as a promising therapeutic agent for metabolic disorders. Its mechanism of action involves the regulation of gene expression in lipid and glucose metabolism. A key aspect of its therapeutic profile is its effect on adiponectin, an adipocyte-derived hormone with potent insulin-sensitizing, anti-inflammatory, and anti-atherogenic properties. This technical guide provides an in-depth analysis of the preclinical evidence demonstrating saroglitazar's impact on adiponectin levels, detailing the experimental protocols and underlying signaling pathways.

Quantitative Data on Adiponectin Modulation

Saroglitazar has been shown to significantly increase circulating adiponectin levels in various preclinical models of metabolic disease. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of Saroglitazar on Serum Adiponectin Levels in Zucker fa/fa Rats

| Preclinical Model | Treatment Group | Dosage | Treatment Duration | Baseline Adiponectin (µg/mL) | Post-Treatment Adiponectin (µg/mL) | Percentage Increase | Reference |

| Zucker fa/fa rats | Control | Vehicle | 15 days | 5.3 ± 0.5 | - | - | |

| Zucker fa/fa rats | Saroglitazar | 4 mg/kg/day | 15 days | 5.3 ± 0.5 | 8.6 ± 0.7 | 62.1% |

Data are presented as mean ± SEM.

Table 2: Effect of Saroglitazar on Serum Adiponectin Levels in a High-Fat Diet-Induced Non-Alcoholic Steatohepatitis (NASH) Rat Model

| Preclinical Model | Treatment Group | Dosage | Treatment Duration | Adiponectin Level (Fold Change vs. Normal Control) | Reference |

| Wistar rats (NASH model) | High-Fat (HF) emulsion | - | 7 weeks | 0.28 (3.6-fold decrease) | [1] |

| Wistar rats (NASH model) | Saroglitazar | 3 mg/kg | 6 weeks (post-NASH induction) | Significantly reversed the decrease | [1] |

Experimental Protocols

The quantification of adiponectin in the cited preclinical studies was primarily conducted using enzyme-linked immunosorbent assay (ELISA). Below is a generalized protocol based on commercially available rat adiponectin ELISA kits.

Measurement of Serum Adiponectin by ELISA

1. Principle: The assay employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for rat adiponectin is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any adiponectin present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for rat adiponectin is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of adiponectin bound in the initial step. The color development is stopped, and the intensity of the color is measured.

2. Materials:

-

Rat Adiponectin ELISA Kit (e.g., from R&D Systems, Abcam, Invitrogen)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and pipette tips

-

Deionized or distilled water

-

Wash buffer

-

Assay diluent

-

Stop solution

-

Serum samples from preclinical models

3. Sample Preparation:

-

Collect blood samples from animals via appropriate methods (e.g., cardiac puncture, tail vein).

-

Allow the blood to clot for 30 minutes at room temperature.

-

Centrifuge at 1000 x g for 15 minutes.

-

Collect the serum and store at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.

-

On the day of the assay, thaw the serum samples on ice and dilute them as per the kit's instructions. The dilution factor can vary depending on the expected adiponectin concentration.

4. Assay Procedure:

-

Bring all reagents and samples to room temperature before use.

-

Add a specific volume of Assay Diluent to each well.

-

Add standards, controls, and diluted samples to the appropriate wells.

-

Incubate for the time and temperature specified in the kit's protocol (typically 2 hours at room temperature).

-

Aspirate each well and wash multiple times with Wash Buffer.

-

Add the conjugate (enzyme-linked antibody) to each well.

-

Incubate for the specified time and temperature (e.g., 2 hours at room temperature).

-

Repeat the aspiration and wash steps.

-

Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 30 minutes).

-

Add the Stop Solution to each well.

-

Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.

5. Data Analysis:

-

Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

-

Use a four-parameter logistic (4-PL) curve-fit.

-

Determine the concentration of adiponectin in the samples by interpolating their absorbance values from the standard curve and multiplying by the dilution factor.

Signaling Pathways and Visualizations

Saroglitazar's effect on adiponectin is primarily mediated through its partial agonism of PPARγ. Activation of PPARγ in adipocytes directly upregulates the transcription of the adiponectin gene (Adipoq).

PPARγ-Mediated Adiponectin Gene Transcription

The signaling pathway involves the following key steps:

-

Ligand Binding: Saroglitazar enters the adipocyte and binds to the ligand-binding domain of PPARγ.

-

Heterodimerization: The ligand-bound PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

-

PPRE Binding: This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of the adiponectin gene.

-

Transcriptional Activation: The binding of the heterodimer to the PPRE recruits a complex of co-activator proteins, which then initiates the transcription of the adiponectin gene, leading to increased mRNA and subsequent protein synthesis and secretion.

References

Methodological & Application

Application Notes and Protocols for Saroglitazar in Mouse Models of NAFLD

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Saroglitazar in preclinical mouse models of Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH).

Introduction

Saroglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha (PPARα) and gamma (PPARγ), with a predominant activity on PPARα.[1][2] This dual action allows it to modulate both lipid and glucose metabolism, making it a promising therapeutic agent for NAFLD and NASH.[1][2] In mouse models, Saroglitazar has been shown to improve key histological features of NAFLD/NASH, including steatosis, inflammation, and fibrosis, while also improving biochemical markers of liver injury.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of Saroglitazar in mouse models of NAFLD/NASH.

Table 1: Effects of Saroglitazar on Biochemical Markers in NAFLD/NASH Mouse Models

| Mouse Model | Dosage | Treatment Duration | % Reduction in ALT | % Reduction in AST | Reference |

| CDAHFD | 3 mg/kg | 12 weeks | 60% | 43% | |

| WDSW | 4 mg/kg | 12 weeks | Significant | Significant |

CDAHFD: Choline-deficient, L-amino acid-defined, high-fat diet; WDSW: Western diet with sugar water; ALT: Alanine aminotransferase; AST: Aspartate aminotransferase.

Table 2: Effects of Saroglitazar on Histological Features in NAFLD/NASH Mouse Models

| Mouse Model | Dosage | Treatment Duration | Improvement in Steatosis | Improvement in Lobular Inflammation | Improvement in Ballooning | Improvement in Fibrosis | Reference |

| CDAHFD | 3 mg/kg | 12 weeks | Significant | Significant | Significant | Prevented development | |

| WDSW | 4 mg/kg | 12 weeks | Significant | Significant | Significant | Significant |

CDAHFD: Choline-deficient, L-amino acid-defined, high-fat diet; WDSW: Western diet with sugar water.

Experimental Protocols

NAFLD/NASH Mouse Models

Two common diet-induced mouse models are used to study NAFLD and NASH:

Protocol 3.1.1: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Model

This model is known to induce NASH with fibrosis.

-

Animals: Male C57BL/6 mice, 6 weeks of age.

-

Housing: House mice in individually ventilated cages under controlled temperature (22°C) and a 12-hour light/dark cycle.

-

Diet: Provide ad libitum access to a CDAHFD (60 kcal% fat, deficient in choline and low in methionine). A typical diet composition is 60% fat, 20% carbohydrate, and 20% protein, with L-amino acids as the protein source and lacking choline.

-

Induction Period: Feed the mice the CDAHFD for a period of 8 to 20 weeks to induce NASH and fibrosis.

-

Monitoring: Monitor body weight and food intake regularly.

Protocol 3.1.2: Western Diet with Sugar Water (WDSW) Model

This model mimics the metabolic syndrome associated with NAFLD in humans.

-

Animals: Male C57BL/6J mice.

-

Housing: Standard housing conditions as described in 3.1.1.

-

Diet: Provide ad libitum access to a high-fat "Western" diet (e.g., 40-45% kcal from fat, high in sucrose and cholesterol) and drinking water supplemented with a sugar solution (e.g., 42 g/L, with 55% fructose and 45% sucrose).

-

Induction Period: Feed the mice the WDSW diet for 12 to 24 weeks to induce obesity, insulin resistance, and NASH.

-

Monitoring: Monitor body weight, food and water intake, and metabolic parameters such as fasting glucose and insulin.

Saroglitazar Dosage and Administration

-

Dosage: Effective dosages in mouse models typically range from 3 mg/kg to 4 mg/kg body weight.

-

Preparation: Saroglitazar is typically suspended in a vehicle for oral administration. A common vehicle is 0.5% sodium carboxymethyl cellulose (CMC) in purified water.

-

Administration: Administer Saroglitazar once daily via oral gavage. Ensure proper technique to minimize stress and prevent injury to the animals.

Experimental Workflow

References

- 1. droracle.ai [droracle.ai]

- 2. Deciphering the molecular pathways of saroglitazar: A dual PPAR α/γ agonist for managing metabolic NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual PPARα/γ agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Saroglitazar in Hyperinsulinemic-Euglycemic Clamp Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Saroglitazar in hyperinsulinemic-euglycemic clamp studies to investigate its effects on insulin sensitivity and glucose metabolism. The provided protocols are based on established methodologies and findings from preclinical and clinical research.

Introduction to Saroglitazar

Saroglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant PPARα and moderate PPARγ activity.[1][2] This dual agonism allows it to concurrently address both lipid abnormalities and insulin resistance.[1][3] The activation of PPARα primarily influences lipid metabolism by increasing fatty acid oxidation, while PPARγ activation enhances insulin sensitivity in peripheral tissues, making it a compound of significant interest for metabolic research.[3] The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity in vivo, and its application is crucial for elucidating the precise metabolic effects of Saroglitazar.

Mechanism of Action in Insulin Sensitization

Saroglitazar's effect on insulin sensitivity is primarily mediated through its PPARγ agonism. Activation of PPARγ in adipose tissue, a key target, leads to the regulation of adiponectin and leptin levels. This modulation, along with the promotion of fatty acid uptake and storage in adipocytes, reduces the circulating levels of free fatty acids. Lowered free fatty acids alleviate lipotoxicity-induced insulin resistance in skeletal muscle and the liver. Furthermore, Saroglitazar has been shown to improve β-cell function, potentially by reducing gluco-lipotoxicity.

Below is a diagram illustrating the signaling pathway of Saroglitazar in improving insulin sensitivity.

Caption: Saroglitazar's signaling pathway to improve insulin sensitivity.

Experimental Protocols

Preclinical Hyperinsulinemic-Euglycemic Clamp Protocol in Rodents

This protocol is adapted from established methodologies for performing hyperinsulinemic-euglycemic clamps in rodents and can be applied to study the effects of Saroglitazar.

a. Animal Model and Treatment:

-

Species: Zucker fa/fa rats or db/db mice are suitable models of insulin resistance.

-

Treatment: Administer Saroglitazar orally at a dose range of 0.01–3 mg/kg per day for a specified period (e.g., 12 days). A vehicle control group should be included.

b. Surgical Preparation (5-7 days prior to clamp):

-

Anesthetize the animal.

-

Implant catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling).

-

Exteriorize the catheters at the back of the neck and allow the animal to recover fully.

c. Clamp Procedure:

-

Fasting: Fast the animals for 5-6 hours before the clamp.

-

Setup: Connect the venous catheter to a swivel system allowing for free movement of the animal, and connect the arterial catheter to a sampling line.

-

Basal Period (t = -90 to 0 min):

-

Collect basal blood samples for determination of baseline glucose, insulin, and other metabolites.

-

-

Clamp Period (t = 0 to 120 min):

-

Insulin Infusion: Begin a continuous infusion of human insulin (e.g., 2.5 mU/kg/min) through the jugular vein catheter.

-

Glucose Infusion: Simultaneously, begin a variable infusion of 20% dextrose.

-

Blood Glucose Monitoring: Monitor blood glucose every 5-10 minutes from the arterial catheter.

-

Euglycemia Maintenance: Adjust the glucose infusion rate (GIR) to maintain a stable blood glucose concentration at the basal level (euglycemia).

-

Steady State: The clamp is considered to be at a steady state when the blood glucose concentration is stable for at least 30 minutes with a constant GIR. The GIR during the last 30-60 minutes of the clamp is a measure of insulin sensitivity.

-

-

Post-Clamp:

-

At the end of the clamp, animals can be euthanized, and tissues collected for further analysis (e.g., glycogen content, gene expression).

-

Clinical Hyperinsulinemic-Euglycemic Clamp Protocol in Humans

This protocol is based on a randomized, double-blind, placebo-controlled trial investigating the effect of Saroglitazar on insulin sensitivity in patients with type 2 diabetes and hypertriglyceridemia.

a. Study Population:

-

Recruit treatment-naive individuals with type 2 diabetes mellitus and serum triglycerides >150 mg/dL.

b. Study Design:

-

Randomize participants to receive either Saroglitazar 4 mg or a placebo daily for a period of 4 months.

c. Clamp Procedure (performed at baseline and after 4 months):

-

Preparation: Participants should fast overnight. An intravenous catheter is placed in an antecubital vein for infusions, and another is placed in a contralateral hand vein, which is heated to "arterialize" the venous blood for sampling.

-

Insulin Infusion: A primed-continuous infusion of human insulin is administered at a constant rate (e.g., 40 mU/m²/min).

-

Glucose Infusion: A variable infusion of 20% dextrose is started to maintain euglycemia (plasma glucose at approximately 90 mg/dL).

-

Blood Sampling: Blood samples are taken every 5-10 minutes to monitor plasma glucose levels.

-

Steady State: The glucose infusion rate (GIR) is recorded during the last 30-60 minutes of the clamp when a steady state has been achieved.

-

Insulin Sensitivity Index (SIclamp): Calculated as the glucose infusion rate (M) divided by the steady-state plasma insulin concentration.

Below is a diagram illustrating the experimental workflow for a clinical hyperinsulinemic-euglycemic clamp study.

Caption: Workflow of a clinical hyperinsulinemic-euglycemic clamp study.

Data Presentation

The following tables summarize the quantitative data from a randomized, double-blind, placebo-controlled trial on Saroglitazar 4 mg versus placebo for 4 months in treatment-naive T2DM individuals with hypertriglyceridemia.

Table 1: Baseline Characteristics of Study Participants

| Parameter | Saroglitazar (n=15) | Placebo (n=15) | p-value |

| Serum Triglycerides (mg/dL) | 344.0 (244.0–456.0) | 229.0 (184.0–287.0) | 0.019 |

| HDL-C (mg/dL) | 34.0 ± 5.0 | 38.0 ± 5.0 | 0.026 |

| HbA1c (%) | 7.9 ± 0.9 | 7.7 ± 0.8 | NS |

| Fasting Plasma Glucose (mg/dL) | 146.0 (126.0–168.0) | 138.0 (120.0–154.0) | NS |

| SIclamp [100 x (mg/kg) per μU/ml] | 2.9 (1.33–6.64) | 2.3 (1.42–4.47) | NS |

Data are presented as mean ± SD or median (interquartile range). NS = Not Significant.

Table 2: Changes in Metabolic Parameters After 4 Months of Treatment

| Parameter | Saroglitazar (n=15) | Placebo (n=15) | p-value (between groups) |

| Change in Serum Triglycerides (mg/dL) | -152.0 (-256.0 to -88.0) | -1.0 (-35.0 to 41.0) | 0.001 |

| Change in HDL-C (mg/dL) | 3.0 (1.0 to 5.0) | -1.0 (-3.0 to 1.0) | <0.01 |

| Change in HbA1c (%) | -0.6 (-1.4 to -0.2) | 0.1 (-0.3 to 0.4) | 0.019 |

| Change in Fasting Plasma Glucose (mg/dL) | -20.0 (-42.0 to -8.0) | 4.0 (-10.0 to 18.0) | 0.019 |

| Change in SIclamp [100 x (mg/kg) per μU/ml] | 3.2 (0.76–13.39) | 0.7 (-0.22 to 1.68) | 0.026 |

Data are presented as median (interquartile range) of the change from baseline.

Conclusion

The use of the hyperinsulinemic-euglycemic clamp technique is essential for quantifying the insulin-sensitizing effects of Saroglitazar. The provided protocols offer a framework for conducting such studies in both preclinical and clinical settings. The data clearly demonstrate that Saroglitazar significantly improves insulin sensitivity, as measured by the gold-standard clamp technique, in addition to its known lipid-lowering effects. These application notes serve as a valuable resource for researchers and professionals in the field of metabolic drug development.

References

Application of Saroglitazar in hApoB100/hCETP Double Transgenic Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saroglitazar is a novel dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant activity on PPARα and moderate activity on PPARγ.[1][2][3][4] This dual action allows it to regulate both lipid and glucose metabolism, making it a promising therapeutic agent for dyslipidemia and type 2 diabetes.[1] The human apolipoprotein B100 (hApoB100) and human cholesteryl ester transfer protein (hCETP) double transgenic mouse model is a well-established animal model that closely mimics human-like dyslipidemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG). This document provides detailed application notes and experimental protocols for the use of Saroglitazar in this specific transgenic mouse model, based on preclinical studies.

Mechanism of Action

Saroglitazar's primary mechanism involves the activation of PPARα and PPARγ nuclear receptors, which function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.

-

PPARα Activation: Predominantly expressed in the liver, brown adipose tissue, and other tissues with high fatty acid catabolism, PPARα activation by Saroglitazar leads to:

-

Increased hepatic uptake and β-oxidation of fatty acids.

-

Increased lipoprotein lipase (LPL) activity, enhancing the clearance of triglyceride-rich lipoproteins.

-

Reduced production of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL.

-

Increased synthesis of apolipoproteins A-I and A-II, leading to higher high-density lipoprotein cholesterol (HDL-C) levels.

-

-

PPARγ Activation: Primarily expressed in adipose tissue and macrophages, PPARγ activation by Saroglitazar contributes to:

-

Improved insulin sensitivity by modulating the transcription of insulin-responsive genes.

-

Enhanced glucose uptake and utilization in peripheral tissues.

-

Promotion of preadipocyte differentiation, leading to the safe storage of free fatty acids in adipose tissue.

-

The EC50 values for Saroglitazar are 0.65 pmol/L for human PPARα and 3 nmol/L for human PPARγ, highlighting its predominant PPARα activity.

References

- 1. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Pharmacokinetics, Safety, and Tolerability of Saroglitazar (ZYH1), a Predominantly PPARα Agonist with Moderate PPARγ Agonist Activity in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Saroglitazar's Effect on Liver Fibrosis in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models used to evaluate the efficacy of Saroglitazar in mitigating liver fibrosis. Detailed protocols for inducing liver fibrosis and subsequent treatment with Saroglitazar are outlined, along with methods for assessing therapeutic outcomes.

Introduction

Saroglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant PPARα and moderate PPARγ activity.[1][2] This dual action allows it to target multiple pathways involved in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), including lipid metabolism, insulin resistance, inflammation, and fibrosis.[3][4] Preclinical studies have demonstrated the potential of Saroglitazar to improve liver histology, reduce inflammation, and reverse fibrosis in various animal models of liver injury.[5] These models are crucial for understanding the mechanism of action and therapeutic potential of Saroglitazar before advancing to clinical trials.

Animal Models for Liver Fibrosis

The selection of an appropriate animal model is critical for studying the anti-fibrotic effects of Saroglitazar. The most commonly employed models can be broadly categorized as diet-induced and chemically-induced.

1. Diet-Induced Models: These models mimic the metabolic aspects of human NASH.

-

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)-Induced NASH: This model induces steatohepatitis and fibrosis by disrupting hepatic VLDL secretion and promoting oxidative stress.

-

Western Diet and Sugar Water (WDSW)-Induced NASH: This model reflects the "Western" lifestyle and induces obesity, insulin resistance, and key features of NASH, including fibrosis.

-

High-Fat (HF) Emulsion-Induced NASH: Gavage feeding of a high-fat emulsion can also induce NASH and fibrosis in rodents.

2. Chemically-Induced Models: These models induce direct hepatocyte injury, leading to a robust and rapid fibrotic response.

-

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis: CCl4 is a potent hepatotoxin that causes centrilobular necrosis and inflammation, leading to the activation of hepatic stellate cells (HSCs) and progressive fibrosis.

-

Thioacetamide (TAA)-Induced Liver Fibrosis: TAA is another hepatotoxin that induces liver damage and fibrosis through oxidative stress and inflammation.

-

Bile Duct Ligation (BDL): This surgical model induces cholestatic liver injury and fibrosis by obstructing the common bile duct.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies evaluating the effects of Saroglitazar on liver fibrosis.

Table 1: Effect of Saroglitazar on Liver Histopathology and Fibrosis Scores in Diet-Induced NASH Models

| Animal Model | Treatment Group | Dose | Duration | Steatosis Score | Inflammation Score | Ballooning Score | Fibrosis Score | Total NASH Score | Reference |

| CDAHFD Mice | Vehicle | - | 12 weeks | 2.8 ± 0.2 | 2.5 ± 0.3 | 1.8 ± 0.2 | 2.5 ± 0.3 | 9.6 ± 0.5 | |

| Saroglitazar | 3 mg/kg | 12 weeks | 0.5 ± 0.2 | 0.8 ± 0.2 | 0.3 ± 0.2 | 0.8 ± 0.2 | 2.1 ± 0.4 | ||

| Pioglitazone | 25 mg/kg | 12 weeks | 2.5 ± 0.3 | 1.3 ± 0.3 | 1.5 ± 0.3 | 2.0 ± 0.4 | 7.5 ± 0.6 | ||

| Fenofibrate | 100 mg/kg | 12 weeks | 2.7 ± 0.2 | 1.0 ± 0.3 | 1.5 ± 0.3 | 2.3 ± 0.3 | 4.4 ± 0.5 | ||

| WDSW Mice | Vehicle | - | 12 weeks | - | - | - | - | - | |

| Saroglitazar | 3 mg/kg | 12 weeks | Improved | Improved | Improved | Improved | Resolved in all mice | ||

| Pioglitazone | - | 12 weeks | - | - | - | - | - |

*p < 0.05 compared to vehicle group

Table 2: Effect of Saroglitazar on Serum Biomarkers in Diet-Induced NASH Models

| Animal Model | Treatment Group | Dose | Duration | ALT (U/L) | AST (U/L) | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) | Reference |

| CDAHFD Mice | Vehicle | - | 12 weeks | 450 ± 50 | 600 ± 70 | 50 ± 5 | 150 ± 15 | |

| Saroglitazar | 3 mg/kg | 12 weeks | 180 ± 20 | 340 ± 40 | 15 ± 2 | 80 ± 10 | ||

| WDSW Mice | Vehicle | - | 12 weeks | Elevated | Elevated | Elevated | Elevated | |

| Saroglitazar | 3 mg/kg | 12 weeks | Lower | - | Lower | Lower | ||

| HF Emulsion Rats | Vehicle | - | 7 weeks | 150 ± 10 | 250 ± 15 | - | - | |

| Saroglitazar | 4 mg/kg | 7 weeks | 70 ± 5 | 120 ± 10 | - | - |

*p < 0.05 compared to vehicle group

Table 3: Effect of Saroglitazar in Chemically-Induced Liver Fibrosis Models

| Animal Model | Treatment Group | Dose | Duration | Outcome Measure | Result | Reference |

| CCl4 Rats | Vehicle | - | 6 weeks | Hydroxyproline level | Elevated | |

| Saroglitazar | 4 mg/kg | 6 weeks | Hydroxyproline level | Reduced | ||

| Pioglitazone | 10 mg/kg | 6 weeks | Hydroxyproline level | Reduced | ||

| Fenofibrate | 100 mg/kg | 6 weeks | Hydroxyproline level | Reduced | ||

| TAA Rats | Vehicle | - | 6 weeks | Hydroxyproline content | Elevated | |

| Saroglitazar | 3 mg/kg | 6 weeks | Hydroxyproline content | Decreased | ||

| α-SMA protein expression | Lowered |

Experimental Protocols

Protocol 1: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)-Induced NASH and Fibrosis in Mice

1. Animals: Male C57BL/6J mice, 6-8 weeks old.

2. Acclimatization: Acclimatize mice for at least one week with standard chow and water ad libitum.

3. Induction of NASH:

- Feed mice a CDAHFD (e.g., A06060902, Research Diets Inc.) for 8-12 weeks.

- Monitor body weight and food intake regularly.

4. Saroglitazar Treatment:

- After the induction period, randomize mice into treatment groups (n=8-10 per group):

- Vehicle control (e.g., 0.5% carboxymethyl cellulose)

- Saroglitazar (3 mg/kg/day, oral gavage)

- Positive controls (e.g., Pioglitazone 25 mg/kg/day, Fenofibrate 100 mg/kg/day)

- Administer treatment daily for the specified duration (e.g., 12 weeks).

5. Endpoint Analysis:

- Serum Analysis: Collect blood via cardiac puncture at the end of the study. Measure serum levels of ALT, AST, triglycerides, and total cholesterol.

- Histopathology: Harvest the liver, fix a portion in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for NAFLD Activity Score (NAS) and Picrosirius Red for fibrosis assessment.

- Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and quantitative PCR (qPCR) analysis of pro-inflammatory (e.g., TNFα, IL-6) and pro-fibrotic (e.g., TGF-β, COL1A1) genes.

- Hydroxyproline Assay: Determine collagen content in a liver portion using a hydroxyproline assay kit.

Protocol 2: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats

1. Animals: Male Sprague Dawley or Wistar rats, 180-220g.

2. Acclimatization: Acclimatize rats for one week.

3. Induction of Fibrosis:

- Administer CCl4 (diluted 1:1 in olive oil or corn oil) via intraperitoneal (i.p.) injection at a dose of 1-2 mL/kg body weight, twice a week for 4-8 weeks.

4. Saroglitazar Treatment:

- Initiate Saroglitazar treatment concurrently with CCl4 administration or after the establishment of fibrosis.

- Randomize rats into treatment groups:

- Vehicle control

- Saroglitazar (e.g., 4 mg/kg/day, oral gavage)

- Continue treatment for the duration of the CCl4 administration or for a specified therapeutic period.

5. Endpoint Analysis:

- Serum Analysis: Measure serum ALT and AST levels.

- Histopathology: Perform H&E and Masson's trichrome or Picrosirius Red staining on liver sections to assess necrosis, inflammation, and fibrosis.

- Hydroxyproline Assay: Quantify liver collagen content.

- Immunohistochemistry: Stain for α-SMA to identify activated hepatic stellate cells.

Signaling Pathways and Experimental Workflow

The anti-fibrotic effect of Saroglitazar is mediated through its dual PPARα/γ agonism, which influences multiple signaling pathways.

Caption: Saroglitazar's dual PPARα/γ agonism in liver fibrosis.

Caption: General experimental workflow for evaluating Saroglitazar.

Conclusion

The animal models and protocols described provide a robust framework for the preclinical evaluation of Saroglitazar's anti-fibrotic effects. The data consistently demonstrate that Saroglitazar improves key histological and biochemical markers of liver fibrosis in both diet- and chemically-induced models. These findings support the continued investigation of Saroglitazar as a potential therapeutic agent for patients with NASH and liver fibrosis.

References

- 1. Saroglitazar in Non-alcoholic Fatty Liver Disease From Bench to Bedside: A Comprehensive Review and Sub-group Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jcdr.net [jcdr.net]

- 3. Deciphering the molecular pathways of saroglitazar: A dual PPAR α/γ agonist for managing metabolic NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Saroglitazar improved hepatic steatosis and fibrosis by modulating inflammatory cytokines and adiponectin in an animal model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual PPARα/γ agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Saroglitazar as an Add-on Therapy with Metformin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saroglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with predominant PPAR-α and moderate PPAR-γ activity.[1][2] This dual action allows it to concurrently address both dyslipidemia and hyperglycemia.[1][3] Metformin, a first-line therapy for type 2 diabetes, primarily acts by activating AMP-activated protein kinase (AMPK), which plays a crucial role in glucose and lipid metabolism. The combination of saroglitazar and metformin presents a synergistic approach to managing metabolic disorders such as diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD).

Mechanism of Action: Signaling Pathways

The therapeutic effects of the saroglitazar and metformin combination are rooted in their distinct yet complementary molecular mechanisms.

Saroglitazar: Dual PPAR-α/γ Agonism

Saroglitazar activates both PPAR-α and PPAR-γ receptors, which are nuclear transcription factors that regulate the expression of genes involved in lipid and glucose metabolism.[1]

-

PPAR-α activation primarily influences lipid metabolism. It leads to increased fatty acid oxidation in the liver, resulting in reduced levels of triglycerides and very low-density lipoprotein (VLDL) cholesterol.

-

PPAR-γ activation mainly impacts glucose metabolism by enhancing insulin sensitivity. It promotes the differentiation of adipocytes, which helps sequester free fatty acids in adipose tissue, thereby reducing insulin resistance.

Figure 1: Saroglitazar Signaling Pathway.

Metformin: AMPK Activation

Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK). Activated AMPK inhibits pathways involved in glucose production in the liver (gluconeogenesis) and increases glucose uptake in peripheral tissues.

Figure 2: Metformin Signaling Pathway.

Crosstalk between PPAR and AMPK Signaling

Research suggests a crosstalk between the PPAR and AMPK signaling pathways. Some studies indicate that AMPK activators like metformin can inhibit the transcriptional activities of PPAR-α and PPAR-γ. This interaction may modulate the overall therapeutic effect of the combination therapy.

Quantitative Data Summary

The following tables summarize the quantitative data from a key clinical trial investigating the efficacy and safety of saroglitazar as an add-on therapy to metformin compared to fenofibrate with metformin in patients with diabetic dyslipidemia.

Table 1: Baseline Characteristics of Study Population

| Parameter | Metformin + Fenofibrate (Group A) | Metformin + Saroglitazar (Group B) |

| Number of Patients | 30 | 30 |

| Age (years, mean ± SD) | 52.6 ± 8.4 | 53.2 ± 7.9 |

| Gender (Male/Female) | 17/13 | 19/11 |

| Weight (kg, mean ± SD) | 72.4 ± 8.1 | 73.1 ± 7.5 |

| Triglycerides (mg/dL, mean ± SD) | 289.6 ± 54.7 | 292.3 ± 58.2 |

| HbA1c (%, mean ± SD) | 7.8 ± 0.9 | 7.9 ± 0.8 |

| FPG (mg/dL, mean ± SD) | 158.4 ± 22.1 | 160.2 ± 23.5 |

| PPPG (mg/dL, mean ± SD) | 245.7 ± 35.8 | 248.1 ± 38.4 |

| LDL-C (mg/dL, mean ± SD) | 128.7 ± 15.3 | 129.5 ± 16.1 |

| HDL-C (mg/dL, mean ± SD) | 38.6 ± 5.2 | 37.9 ± 4.9 |

Table 2: Change in Efficacy Parameters at Week 12

| Parameter | Metformin + Fenofibrate (Group A) (Mean Change ± SD) | Metformin + Saroglitazar (Group B) (Mean Change ± SD) | p-value (Between Groups) |

| Triglycerides (mg/dL) | -85.4 ± 25.1 | -125.8 ± 32.7 | <0.001 |

| HbA1c (%) | -0.6 ± 0.3 | -1.1 ± 0.4 | <0.001 |

| FPG (mg/dL) | -28.7 ± 10.2 | -45.9 ± 12.8 | <0.001 |

| PPPG (mg/dL) | -55.2 ± 18.9 | -82.6 ± 21.3 | <0.001 |

| LDL-C (mg/dL) | -10.2 ± 8.5 | -12.4 ± 9.1 | >0.05 |

| HDL-C (mg/dL) | +3.1 ± 2.4 | +3.8 ± 2.9 | >0.05 |

Experimental Protocols

The following are generalized protocols based on methodologies reported in clinical trials of saroglitazar as an add-on therapy.

Study Design and Patient Population

A representative study is a prospective, randomized, open-label, parallel-group clinical trial.

Figure 3: Clinical Trial Workflow.

4.1.1 Inclusion Criteria

-

Adults of either sex, typically between 18 and 70 years of age.

-

Diagnosed with type 2 diabetes mellitus.

-

Diagnosed with diabetic dyslipidemia, with plasma triglyceride levels ≥ 150 mg/dL.

-

HbA1c levels typically between 6.5% and 8.0%.

-

Stable on metformin monotherapy (e.g., 1000 mg/day) for a specified period (e.g., at least 3 months).

4.1.2 Exclusion Criteria

-

Pregnant or lactating females.

-

Uncontrolled hyperglycemia (e.g., FPG > 250 mg/dL, PPPG > 350 mg/dL).

-

Significantly high LDL-C (e.g., > 130 mg/dL).

-

Co-morbid cardiovascular, renal, or psychiatric complications.

-

Use of other lipid-lowering agents within the last six months.

-

Known hypersensitivity to study medications.

Treatment Regimen

-

Group A (Control): Metformin (e.g., 500 mg sustained-release twice daily) and Fenofibrate (e.g., 160 mg once daily).

-

Group B (Investigational): Metformin (e.g., 500 mg sustained-release twice daily) and Saroglitazar (4 mg once daily).

-

Duration: 12 weeks.

Efficacy and Safety Assessments

-

Primary Endpoint: Change in triglyceride (TG) levels from baseline to week 12.

-

Secondary Endpoints:

-

Changes in HbA1c, HDL-C, LDL-C, and Total Cholesterol (TC) at week 12.

-

Changes in Fasting Plasma Glucose (FPG) and Post-Prandial Plasma Glucose (PPPG) at weeks 4, 8, and 12.

-

Changes in body weight.

-

Incidence of adverse events (AEs).

-

Biochemical Analysis

-

Lipid Profile (TG, TC, HDL-C, LDL-C): Enzymatic methods are commonly used for the analysis of serum triglycerides (GPO-POD method), total cholesterol (cholesterol oxidase method), and HDL-C (direct immunosuppression method). LDL-C can be calculated using the Friedewald formula (LDL = TC - HDL - TG/5), provided the triglyceride level is not excessively high.

-

Glycemic Control (FPG, PPPG, HbA1c): FPG and PPPG are typically measured using the glucose oxidase-peroxidase enzymatic colorimetric method. HbA1c is often estimated by high-performance liquid chromatography (HPLC).

Statistical Analysis

-

The sample size is calculated based on the primary endpoint, considering the expected mean difference, standard deviation, power, and significance level.

-

Data are typically presented as mean ± standard deviation.

-

Paired t-tests can be used for within-group comparisons of baseline and follow-up data.

-

Independent t-tests or Analysis of Covariance (ANCOVA) are used for between-group comparisons, with baseline values as a covariate.

-

A p-value of < 0.05 is generally considered statistically significant.

Safety and Tolerability

In the cited studies, the add-on therapy of saroglitazar with metformin was generally well-tolerated. Adverse events were typically mild in nature. No significant changes in body weight were observed in some studies.

Conclusion

Saroglitazar as an add-on therapy to metformin has demonstrated significant efficacy in improving both lipid and glycemic parameters in patients with diabetic dyslipidemia. The detailed protocols and methodologies provided in these application notes can serve as a valuable resource for researchers and scientists in designing and conducting further investigations into the therapeutic potential of this combination therapy.

References

Application Notes and Protocols for Evaluating Saroglitazar's Effect on Hepatic Gene Expression

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the impact of Saroglitazar on hepatic gene expression. Saroglitazar is a dual agonist of peroxisome proliferator-activated receptor alpha (PPAR-α) and gamma (PPAR-γ) that modulates the transcription of genes involved in lipid and glucose metabolism, inflammation, and fibrosis within the liver.[1][2][3]

Introduction to Saroglitazar's Mechanism of Action

Saroglitazar exerts its effects by binding to and activating PPAR-α and PPAR-γ, which are nuclear receptors that function as transcription factors.[2][3]

-

PPAR-α activation primarily in hepatocytes, enhances fatty acid β-oxidation in mitochondria and peroxisomes. This leads to increased catabolism of lipids and a reduction in triglyceride synthesis and secretion. Key upregulated genes include those involved in fatty acid transport and oxidation.

-

PPAR-γ activation , with a more pronounced effect in adipose tissue but also relevant in the liver, improves insulin sensitivity. This leads to decreased fatty acid flux to the liver and regulation of genes involved in glucose metabolism.

-

Anti-inflammatory and Anti-fibrotic Effects: Saroglitazar has been shown to reduce the expression of pro-inflammatory and pro-fibrogenic genes in the liver, such as TNFα, IL-6, MCP-1, and TGF-β. This is achieved in part by interfering with signaling pathways like NF-κB and TGF-β/Smad.

Key Experimental Techniques and Protocols

To elucidate the effects of Saroglitazar on hepatic gene expression, a combination of molecular biology techniques is employed. Below are detailed protocols for essential experiments.

RNA Sequencing (RNA-Seq) for Global Transcriptome Analysis

RNA-Seq provides a comprehensive and unbiased view of the transcriptome, allowing for the discovery of novel genes and pathways affected by Saroglitazar.

Experimental Workflow:

Protocol for RNA Isolation and Library Preparation from Liver Tissue:

-

Tissue Homogenization:

-

Excise approximately 30-50 mg of fresh or frozen liver tissue.

-

Immediately place the tissue in a tube containing 1 mL of a suitable lysis buffer (e.g., TRIzol).

-

Homogenize the tissue using a rotor-stator homogenizer or bead mill until no visible tissue fragments remain. Keep samples on ice throughout the process.

-

-

RNA Isolation:

-

Follow the manufacturer's protocol for the chosen RNA isolation kit (e.g., Qiagen RNeasy Mini Kit).

-

Perform on-column DNase digestion to remove contaminating genomic DNA.

-

Elute the RNA in nuclease-free water.

-

-

RNA Quality Control:

-

Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >7.0 is recommended for RNA-Seq.

-

-

Library Preparation:

-

Use a commercial RNA-Seq library preparation kit (e.g., Illumina TruSeq RNA Sample Prep Kit) starting with 1-3 µg of total RNA.

-

Enrich for mRNA using poly-T oligo-attached magnetic beads.

-

Fragment the enriched mRNA to a suitable size.

-

Synthesize first and second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library via PCR.

-

Purify the library and assess its quality and quantity.

-

Quantitative Real-Time PCR (qPCR) for Targeted Gene Expression Analysis

qPCR is used to validate RNA-Seq data and to quantify the expression of specific target genes known to be modulated by Saroglitazar.

Protocol for qPCR from Liver Tissue:

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers.

-

-

Primer Design and Validation:

-

Design primers specific to the target genes (e.g., TNFα, IL-6, MCP-1, TGF-β, COL1A1, ACO, FATP, CD36, LPL, ApoCIII) and at least two stable reference genes (e.g., TBP, TUBB2a for human cell lines; Rplp1, Ldha for rat liver).

-

Validate primer efficiency by running a standard curve. The efficiency should be between 90-110%.

-

-

qPCR Reaction:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or TaqMan master mix.

-

Run the qPCR reaction in a real-time PCR cycler using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the geometric mean of the reference genes (ΔCt).

-

Calculate the fold change in gene expression between Saroglitazar-treated and control groups using the 2-ΔΔCt method.

-

Western Blotting for Protein Expression Analysis

Western blotting is used to determine if changes in mRNA expression, as measured by RNA-Seq or qPCR, translate to changes in protein levels.

Protocol for Western Blotting from Liver Tissue:

-

Protein Extraction:

-

Homogenize 50-100 mg of liver tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Signal Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system or X-ray film.

-

Quantify band intensities using densitometry software and normalize to a loading control protein (e.g., GAPDH, β-actin).

-

Saroglitazar Signaling Pathways

Data Presentation: Quantitative Effects of Saroglitazar

The following tables summarize quantitative data from preclinical and clinical studies on Saroglitazar's effects.

Table 1: Effect of Saroglitazar on Hepatic Gene Expression in Preclinical Models

| Gene | Model | Saroglitazar Dose | Fold Change vs. Control | Reference |

| Pro-inflammatory/Fibrotic Genes | ||||

| TNFα | CDAHFD-induced NASH mice | 3 mg/kg/day | Downregulated | |

| MCP-1 | CDAHFD-induced NASH mice | 3 mg/kg/day | Downregulated | |

| IL-6 | High-fat diet-induced NASH rats | Not specified | Significantly decreased | |

| TGF-β | High-fat diet-induced NASH rats | Not specified | Significantly decreased | |

| COL1A1 | CDAHFD-induced NASH mice | 3 mg/kg/day | Downregulated | |

| Lipid Metabolism Genes | ||||

| ACO | db/db mice | 3 mg/kg/day for 12 days | ↑ 2.4-fold | |

| FATP | db/db mice | 3 mg/kg/day for 12 days | ↑ 6.8-fold | |

| CD36 | db/db mice | 3 mg/kg/day for 12 days | ↑ 1.7-fold | |

| LPL | db/db mice | 3 mg/kg/day for 12 days | ↑ 2.9-fold | |

| ApoCIII | db/db mice | 3 mg/kg/day for 12 days | ↓ 70% |

Table 2: Effect of Saroglitazar on Biochemical Parameters in Clinical Studies

| Parameter | Patient Population | Saroglitazar Dose | Duration | % Change from Baseline | Reference |

| Triglycerides | Diabetic Dyslipidemia | 4 mg/day | 24 weeks | ↓ 45% | |

| VLDL-C | Diabetic Dyslipidemia | 4 mg/day | 24 weeks | ↓ 45.5% | |

| Non-HDL-C | Hypertriglyceridemia with T2DM | 4 mg/day | Not specified | ↓ 32.5% | |

| LDL-C | Hypertriglyceridemia with T2DM | 4 mg/day | Not specified | ↓ 31.3% | |

| HDL-C | Hypertriglyceridemia with T2DM | 4 mg/day | Not specified | Significant increase | |

| ALT | NAFLD/NASH | 4 mg/day | 24 weeks | Significant reduction | |

| AST | NAFLD/NASH | 4 mg/day | 24 weeks | Significant reduction |

These protocols and data provide a framework for the comprehensive evaluation of Saroglitazar's effects on hepatic gene expression, from global transcriptome analysis to targeted validation of key genes and their protein products. The provided signaling pathway diagram offers a visual representation of the molecular mechanisms underlying Saroglitazar's therapeutic actions in the liver.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Saroglitazar Solubility for In Vivo Studies

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Saroglitazar during in vivo experiments. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of Saroglitazar?

A1: Saroglitazar is a lipophilic molecule with poor aqueous solubility.[1] Its magnesium salt form is also poorly soluble in water. Qualitative and quantitative solubility data are summarized in the table below.

Data Presentation: Saroglitazar Solubility

| Solvent/Vehicle | Solubility | Notes |

| Water | < 0.1 mg/mL (insoluble)[2] | Saroglitazar is practically insoluble in aqueous solutions. |

| DMSO | ≥ 25 mg/mL[2] | Sonication is recommended to aid dissolution.[3] |

| Methanol | Slightly soluble[4] | Quantitative data is not readily available. |

| Chloroform | Slightly soluble | Quantitative data is not readily available. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A common vehicle for in vivo studies. |

| 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) | Vehicle for suspension | Used for oral gavage in preclinical studies. |

| Phosphate Buffer (pH 6.8) | Dissolution medium | Used for in vitro dissolution testing. |

Q2: I am observing precipitation when preparing my Saroglitazar formulation for oral gavage. What should I do?

A2: Precipitation during formulation preparation is a common issue with poorly soluble compounds like Saroglitazar. Please refer to the troubleshooting workflow diagram below for a systematic approach to resolving this issue. The primary reasons for precipitation are often related to the order of solvent addition, inadequate mixing, or exceeding the solubility limit.

Q3: What is a reliable vehicle for oral administration of Saroglitazar in mice, and how do I prepare it?

A3: A commonly used and effective vehicle for oral gavage of Saroglitazar is a co-solvent system composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation can achieve a Saroglitazar concentration of at least 2.5 mg/mL. A detailed protocol for its preparation is provided in the "Experimental Protocols" section.

Q4: Can I administer Saroglitazar intravenously? What formulation should I use?

A4: Yes, intravenous administration is possible, but it requires a formulation that ensures the drug remains solubilized upon injection into the bloodstream to avoid precipitation and potential toxicity. The same co-solvent system used for oral gavage (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) can be adapted for intravenous use, but the concentration may need to be lower, and sterile filtering is essential.

Troubleshooting Guides

Issue 1: Saroglitazar Precipitation in Formulation

Symptoms:

-

Visible particles or cloudiness in the final formulation.

-

Inconsistent dosing concentrations.

-

Clogging of gavage or injection needles.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Saroglitazar precipitation.

Issue 2: High Variability in In Vivo Efficacy or Pharmacokinetic Data

Symptoms:

-

Large error bars in experimental data.

-

Inconsistent animal-to-animal response.

Possible Causes and Solutions:

-

Inhomogeneous Formulation: Ensure the formulation is a homogenous solution or a uniform suspension. For suspensions, continuous stirring during dosing is crucial.

-

Improper Dosing Technique: Review and standardize the oral gavage or injection procedure to ensure accurate and consistent administration.

-

Gastrointestinal Factors (Oral Dosing): The presence of food can affect drug absorption. Standardize the fasting period for all animals before dosing.

Experimental Protocols

Protocol 1: Preparation of Saroglitazar in a Co-solvent Vehicle for Oral Gavage

This protocol is for preparing a 2.5 mg/mL solution of Saroglitazar.

Materials:

-

Saroglitazar

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh the required amount of Saroglitazar and place it in a sterile tube.

-

Add DMSO to a final concentration of 10% of the total volume and vortex until the Saroglitazar is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

-

Add PEG300 to a final concentration of 40% of the total volume and vortex thoroughly.

-

Add Tween-80 to a final concentration of 5% of the total volume and vortex until the solution is clear and homogenous.

-

Finally, add sterile saline to bring the formulation to the final volume (45%) and vortex thoroughly.

Experimental Workflow for In Vivo Bioavailability Assessment:

Caption: Workflow for in vivo bioavailability assessment.

Mandatory Visualization: Signaling Pathway

Saroglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ. These are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.

Caption: Saroglitazar's mechanism of action via PPARα/γ signaling.

References

Forced degradation studies to assess Saroglitazar stability.

Saroglitazar Stability Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting forced degradation studies to assess the stability of Saroglitazar.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing forced degradation studies on Saroglitazar?

A1: Forced degradation studies, also known as stress testing, are crucial for several reasons. They help to:

-

Identify the potential degradation products of Saroglitazar under various stress conditions such as acid, base, oxidation, heat, and light.[1][2]

-

Elucidate the degradation pathways of the drug molecule.

-

Develop and validate stability-indicating analytical methods, typically HPLC, that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[1][3]

-

Understand the intrinsic stability of the Saroglitazar molecule, which is vital for determining proper storage conditions, shelf-life, and packaging requirements.[1]

Q2: Under what conditions does Saroglitazar show significant degradation?

A2: Saroglitazar is susceptible to degradation under acidic, basic, and oxidative conditions. It shows major instability in acid (85.18% degradation) and base (71.95% degradation) stress conditions. The drug is found to be completely degraded under oxidative stress (100% degradation).

Q3: Is Saroglitazar stable under thermal and photolytic stress?

A3: Saroglitazar is comparatively stable under photolytic (1.28% degradation) and thermal (5.69% degradation) stress conditions.

Q4: What are the major degradation products of Saroglitazar identified so far?

A4: Under various stress conditions, major degradation products of Saroglitazar have been identified by their mass-to-charge ratio (m/z) using UPLC-MS/MS. The major degradants were observed at m/z 365, 247, and 294.

Q5: What is the mechanism of action of Saroglitazar?

A5: Saroglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). PPARα activation primarily regulates lipid metabolism, leading to a reduction in triglycerides, while PPARγ activation improves insulin sensitivity and lowers blood glucose.

Troubleshooting Guide for HPLC Analysis of Saroglitazar

This guide addresses common issues encountered during the HPLC analysis of Saroglitazar and its degradation products.

| Problem | Possible Cause(s) | Troubleshooting Steps |